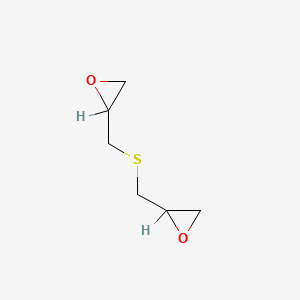
Diglycidyl sulfide
概要
説明
Diglycidyl sulfide is an organic compound that belongs to the class of epoxides. It is characterized by the presence of two glycidyl groups attached to a sulfur atom. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of epoxy resins.
準備方法
Synthetic Routes and Reaction Conditions
Diglycidyl sulfide can be synthesized through the reaction of epichlorohydrin with sodium sulfide. The reaction typically occurs under basic conditions, where sodium hydroxide is used to facilitate the formation of the this compound. The general reaction scheme is as follows:
2 Epichlorohydrin+Sodium Sulfide→Diglycidyl Sulfide+Sodium Chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Diglycidyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, diglycidyl sulfide is used as a cross-linking agent in the synthesis of polymers and resins. Its reactivity with various nucleophiles makes it a versatile compound for creating complex molecular structures.
Biology
In biological research, this compound is used to modify biomolecules. It can react with amino acids and proteins, allowing researchers to study protein interactions and functions.
Medicine
In medicine, this compound derivatives are explored for their potential use in drug delivery systems. The compound’s ability to form stable linkages with other molecules makes it suitable for creating targeted drug delivery vehicles.
Industry
Industrially, this compound is used in the production of high-performance epoxy resins. These resins are employed in coatings, adhesives, and composite materials due to their excellent mechanical and chemical properties.
作用機序
The mechanism of action of diglycidyl sulfide involves the opening of its epoxide rings. This can occur through nucleophilic attack, where a nucleophile attacks the carbon atom of the epoxide ring, leading to ring opening and formation of a new bond. This reactivity is the basis for its use in cross-linking and modification reactions.
類似化合物との比較
Similar Compounds
Diglycidyl ether: Similar in structure but contains an oxygen atom instead of sulfur.
Bisphenol A diglycidyl ether: A widely used epoxy resin precursor with two glycidyl groups attached to a bisphenol A backbone.
Diglycidyl thioether: Contains a sulfur atom but differs in the positioning of the glycidyl groups.
Uniqueness
Diglycidyl sulfide is unique due to the presence of sulfur, which imparts different chemical properties compared to oxygen-containing analogs. The sulfur atom can participate in additional types of reactions, such as forming sulfoxides and sulfones, which are not possible with oxygen analogs.
特性
IUPAC Name |
2-(oxiran-2-ylmethylsulfanylmethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-5(7-1)3-9-4-6-2-8-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUILQECWFZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CSCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933718 | |
| Record name | 2,2'-[Sulfanediylbis(methylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14974-71-1 | |
| Record name | 2,2′-[Thiobis(methylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14974-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide, bis(2,3-epoxypropyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[Sulfanediylbis(methylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
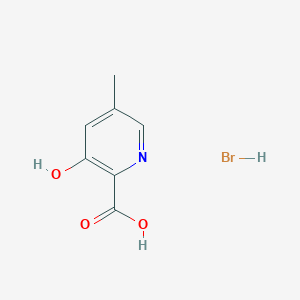
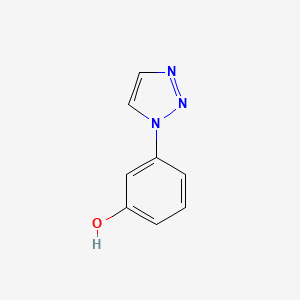
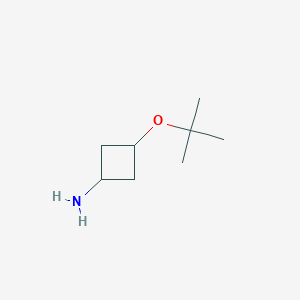
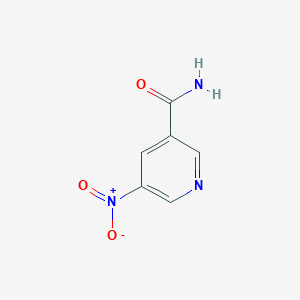
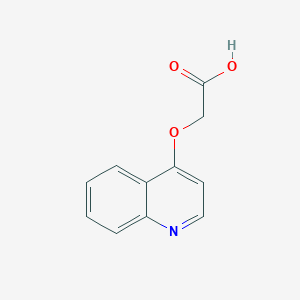






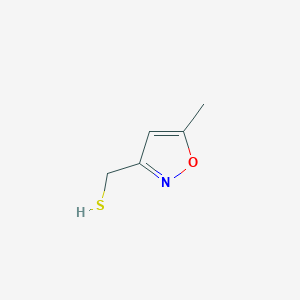
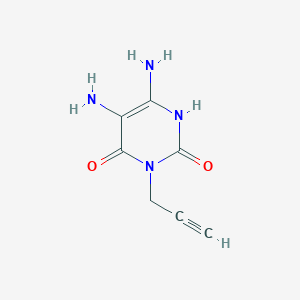
![10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B3047880.png)
